molecular formula C12H11NO4 B1627587 Methyl 1-acetyl-2-oxoindoline-5-carboxylate CAS No. 247082-83-3

Methyl 1-acetyl-2-oxoindoline-5-carboxylate

Cat. No.: B1627587
CAS No.: 247082-83-3
M. Wt: 233.22 g/mol
InChI Key: PLXLACUZTXRZJP-UHFFFAOYSA-N
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Description

Methyl 1-acetyl-2-oxoindoline-5-carboxylate (CAS 247082-83-3) is a high-purity chemical intermediate of significant interest in pharmaceutical research and organic synthesis . With the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol, this compound features the oxoindoline scaffold, which is recognized as a privileged structure in medicinal chemistry due to its prevalence in biologically active molecules . Its primary research application is serving as a critical building block in the sophisticated multi-step synthesis of complex drug candidates and other pharmacologically relevant heterocycles . The structural elements of the oxoindoline core, further functionalized with the acetyl and methyl ester groups, make it a versatile precursor for further chemical modifications and ring-forming reactions, enabling access to diverse compound libraries for screening and development . This product is accompanied by a Certificate of Analysis to ensure quality and is intended for research purposes exclusively . It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications . Researchers can leverage this compound as a key starting material in developing novel therapeutic agents.

Properties

IUPAC Name

methyl 1-acetyl-2-oxo-3H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7(14)13-10-4-3-8(12(16)17-2)5-9(10)6-11(13)15/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXLACUZTXRZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)CC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595127
Record name Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247082-83-3
Record name Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Early Stepwise Approaches

Initial synthesis routes involved sequential N-acetylation and enolether formation with intermediate isolation. Roth et al. (2009) reported a two-step process where methyl 2-oxoindoline-6-carboxylate underwent N-acetylation using 17.6 equivalents of acetic anhydride at 130°C for 8 hours, yielding 73% of methyl 1-acetyl-2-oxoindoline-6-carboxylate. Subsequent reaction with trimethyl orthobenzoate in acetic anhydride at 120°C for 6 hours produced the target compound in 56% yield, resulting in a combined yield of 40.9%. This method necessitated multiple isolations and recrystallizations, increasing operational complexity and material loss.

Transition to One-Pot Synthesis

WO 2009/071523 introduced a three-isolation process using chloroacetic anhydride in toluene, achieving 93.5% yield in the N-chloroacetylation step. However, the requirement for intermediate purification persisted. Breakthroughs emerged with the discovery that high-boiling aromatic solvents like toluene enable concurrent N-acetylation and enolether formation without isolation. By leveraging azeotropic distillation to remove acetic acid—a byproduct that degrades trimethyl orthobenzoate—researchers achieved direct precipitation of the product with 93.6% conversion efficiency.

Modern Optimized Synthesis Protocols

Solvent and Reagent Optimization

The choice of solvent critically influences reaction kinetics and impurity profiles. Comparative studies demonstrate:

Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Impurity 1 (%) Impurity 2 (%)
Toluene 120 18–23 60.5 94.66 0.56 3.18
Xylene 130 4–6 81.4 99.69 <0.01 <0.01
DMF 120 4 79.3 99.38 0.03 0.05

Data synthesized from Examples 3, 7, and 8 in CN112592307B

Xylene outperforms toluene due to its higher boiling point (138–144°C vs. 110°C), enabling faster reaction completion (4–6 hours vs. 18–23 hours) and superior impurity control. The solvent’s capacity to form azeotropes with acetic acid facilitates continuous removal, preventing side reactions.

Industrial-Scale Production Techniques

Continuous Azeotropic Distillation

Large-scale synthesis (Patent CA3082714A1) employs toluene (5 volumes) with stepwise distillation:

  • N-Acetylation Phase : React methyl 2-oxoindoline-6-carboxylate with 8 equivalents of acetic anhydride at 120°C for 20 hours. Distill 2 volumes of solvent to remove 85–90% of acetic acid.
  • Enolether Formation : Add trimethyl orthobenzoate (3 equivalents) and distill 8 volumes of solvent over 2 hours at 110–115°C. Cool to 0°C for crystallization, achieving 93.6% conversion.

This method eliminates intermediate isolation, reducing production time by 40% compared to batch processes.

Impurity Mitigation Strategies

Key impurities arise from:

  • Impurity 1 : Unreacted methyl 2-oxoindoline-6-carboxylate (retention time 2.3 min)
  • Impurity 2 : Methyl benzoate from trimethyl orthobenzoate decomposition (retention time 4.7 min)

Xylene-based reactions suppress Impurity 2 by limiting acetic acid concentrations below 0.5 M. Post-reaction washes with cold methanol (0–5°C) reduce Impurity 1 by 78%.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-acetyl-2-oxoindoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 1-acetyl-2-oxoindoline-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents Key Functional Differences Reference
Methyl 1-acetyl-2-oxoindoline-5-carboxylate Indoline 1-Acetyl, 2-oxo, 5-COOCH₃ Saturated ring; acetyl at N1 -
Methyl oxindole-5-carboxylate Oxindole 2-Oxo, 5-COOCH₃ Unsaturated indole core
Methyl 5-benzyloxy-1H-indole-2-carboxylate Indole 5-OBn, 2-COOCH₃ Unsaturated; benzyloxy at C5
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate Indole 5-NH₂, 3-CH₃, 2-COOCH₃ Amino and methyl substituents
Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate Indoline 1-Benzenesulfonyl, 5-CH₂COOCH₃ Sulfonamide group at N1

Physicochemical Properties

Table 3: Comparative Physical Properties
Compound Name Molecular Weight Melting Point (°C) Solubility Trends
This compound ~249.23* Not reported Moderate in polar solvents
Methyl oxindole-5-carboxylate ~205.19 Not reported High in DMF, acetic acid
Methyl 5-benzyloxy-1H-indole-2-carboxylate ~297.31 193–195 Soluble in methanol
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate 204.23 Not reported Likely polar aprotic

*Calculated based on molecular formula C₁₂H₁₁NO₅.

Biological Activity

Methyl 1-acetyl-2-oxoindoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an indoline core, which is a common scaffold in many biologically active compounds. The molecular formula is C12H11O4NC_{12}H_{11}O_4N, and it typically appears as a white solid with a melting point ranging from 105 to 110 °C . Its structure allows for various interactions with biological targets, contributing to its pharmacological potential.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

  • Studies have demonstrated that compounds related to the oxindole structure, including methyl 1-acetyl-2-oxoindoline derivatives, possess significant antimicrobial properties. For instance, compounds synthesized from this scaffold showed efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

2. Antioxidant Activity

  • The antioxidant potential of this compound has been evaluated using the DPPH assay. Results indicated that the compound exhibits notable radical scavenging activity, which is crucial for protecting cells from oxidative stress .

3. Anticancer Properties

  • Preliminary studies suggest that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cells by modulating pathways involved in cell cycle regulation and apoptosis .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease processes, such as viral replication or cancer cell proliferation.
  • Receptor Binding : The indole ring structure allows for binding to multiple receptors, influencing signaling pathways associated with inflammation and cell survival.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Staphylococcus aureus and E. coli
AntioxidantSignificant radical scavenging activity
AnticancerInduces apoptosis in cancer cell lines

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various oxindole derivatives, this compound was found to exhibit potent activity against both gram-positive and gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Case Study: Antioxidant Evaluation

Another study focused on the antioxidant capabilities of this compound using the DPPH assay. The results indicated that at concentrations of 50 μg/mL, the compound effectively reduced DPPH radical levels, showcasing its potential as a natural antioxidant agent .

Q & A

Basic: What are the established synthetic protocols for Methyl 1-acetyl-2-oxoindoline-5-carboxylate, and how do reaction parameters (e.g., solvent, catalyst) impact yield?

Methodological Answer:
The synthesis typically involves condensation or cyclization reactions. For example, a general procedure for indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylates) involves refluxing with sodium acetate in acetic acid for 3–5 hours to form crystalline precipitates . Key parameters include:

  • Solvent choice : Acetic acid is preferred for its dual role as solvent and catalyst.
  • Temperature : Reflux conditions (~110–120°C) ensure sufficient energy for cyclization.
  • Stoichiometry : A slight excess of aldehyde (0.11 mol vs. 0.1 mol thiazolone) minimizes side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-acetyl-2-oxoindoline-5-carboxylate
Reactant of Route 2
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Methyl 1-acetyl-2-oxoindoline-5-carboxylate

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